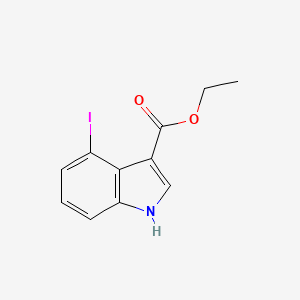

Ethyl 4-iodo-1H-indole-3-carboxylate

Description

Structure

2D Structure

Properties

CAS No. |

104669-30-9 |

|---|---|

Molecular Formula |

C11H10INO2 |

Molecular Weight |

315.11 g/mol |

IUPAC Name |

ethyl 4-iodo-1H-indole-3-carboxylate |

InChI |

InChI=1S/C11H10INO2/c1-2-15-11(14)7-6-13-9-5-3-4-8(12)10(7)9/h3-6,13H,2H2,1H3 |

InChI Key |

VKUGBWZPIKWWRO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CNC2=C1C(=CC=C2)I |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 4 Iodo 1h Indole 3 Carboxylate and Analogues

Direct Halogenation Strategies for Indole (B1671886) Carboxylates

Direct functionalization of the indole core is a common approach to introduce substituents. However, achieving regioselectivity, especially at the C-4 position, can be challenging due to the inherent reactivity of the indole ring at other positions, primarily C-3.

Regioselective Iodination at the C-4 Position of the Indole Nucleus

Direct iodination of the indole nucleus often leads to substitution at the most electron-rich positions, such as C-3 and C-5. The regioselective iodination of the C-4 position of an indole-3-carboxylate (B1236618) is not a widely reported transformation, likely due to the electronic deactivation of the benzene (B151609) ring by the carboxylate group and the steric hindrance around the C-4 position. However, strategies involving directing groups or the use of specific catalytic systems have been explored for C-4 functionalization of indoles. For instance, transition metal-catalyzed C-H activation has emerged as a powerful strategy for the late-stage diversification of indoles at the C-4 position nih.gov.

Application of Electrophilic Iodinating Reagents (e.g., Iodine Monochloride, N-iodosuccinimide)

Electrophilic iodinating reagents are commonly employed for the iodination of aromatic compounds. N-Iodosuccinimide (NIS) and iodine monochloride (ICl) are two such reagents that have been used for the iodination of indoles.

N-Iodosuccinimide (NIS): NIS is a versatile and relatively mild source of electrophilic iodine. Its reactivity can be tuned by the addition of acid catalysts. While direct C-4 iodination of ethyl 1H-indole-3-carboxylate using NIS is not well-documented, the iodination of a related 3,4-dihydro-1H- acs.orgnih.govoxazino[4,3-a]indol-1-one system at the 10-position (which corresponds to the C-4 position of the original indole) has been achieved in high yield using NIS in chloroform (B151607) nih.gov. This suggests that with appropriate substrate modification or reaction conditions, NIS could be a viable reagent for C-4 iodination.

Iodine Monochloride (ICl): ICl is a more reactive iodinating agent compared to molecular iodine. It has been used for the direct iodination of various indole derivatives researchgate.netresearchgate.net. The regioselectivity of ICl iodination can be influenced by the substituents present on the indole ring and the reaction conditions. While specific examples of C-4 iodination of indole-3-carboxylates with ICl are not readily available, its general utility in indole chemistry suggests it as a potential reagent for this transformation.

| Reagent | Substrate | Position of Iodination | Yield | Reference |

|---|---|---|---|---|

| N-Iodosuccinimide (NIS) | 3,4-dihydro-1H- acs.orgnih.govoxazino[4,3-a]indol-1-one | 10 (equivalent to C-4) | 86% | nih.gov |

| Iodine Monochloride (ICl) | Indole and derivatives | Various | Variable | researchgate.netresearchgate.net |

Oxidative Iodination Approaches and Reaction Conditions

Oxidative iodination involves the use of an iodine source in the presence of an oxidizing agent. This method can generate a more potent electrophilic iodine species, capable of iodinating less reactive aromatic rings. While there is extensive research on oxidative C-H functionalization of indoles, specific examples of oxidative iodination at the C-4 position are not prevalent in the literature. However, regiocontrolled oxidative cyclizations of 3-substituted indoles have been shown to favor the 4-position under certain conditions, indicating the possibility of targeting this position through oxidative methods nih.gov. Iodine-mediated oxidative transformations have also been used to generate polysubstituted indoles from indolines rsc.orgresearchgate.net.

De Novo Indole Ring Construction with Pre-functionalized Building Blocks

An alternative to direct halogenation is the synthesis of the indole ring from precursors that already contain the desired iodine substituent at the appropriate position. This approach offers excellent control over regioselectivity.

Fischer Indole Synthesis Utilizing Iodo-substituted Phenylhydrazines

The Fischer indole synthesis is a classic and versatile method for preparing indoles from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions acs.orgwikipedia.orgthermofisher.comjk-sci.comorganic-chemistry.orgyoutube.com. To synthesize ethyl 4-iodo-1H-indole-3-carboxylate via this route, (3-iodo-phenyl)hydrazine would be condensed with ethyl pyruvate (B1213749) to form the corresponding hydrazone. Subsequent acid-catalyzed cyclization of this hydrazone would yield the desired 4-iodoindole derivative. The choice of acid catalyst, which can be a Brønsted acid (e.g., HCl, H₂SO₄, polyphosphoric acid) or a Lewis acid (e.g., ZnCl₂, BF₃), is crucial for the success of the reaction acs.orgwikipedia.org.

| Reactant 1 | Reactant 2 | Key Reaction | Potential Product | Reference |

|---|---|---|---|---|

| (3-Iodo-phenyl)hydrazine | Ethyl pyruvate | Fischer Indole Synthesis | This compound | acs.orgwikipedia.orgthermofisher.comjk-sci.comorganic-chemistry.orgyoutube.com |

Palladium-Catalyzed Annulation and Cyclization Routes to Substituted Indoles

Palladium-catalyzed reactions have become powerful tools for the synthesis of heterocyclic compounds, including indoles researchgate.netnih.gov. Several strategies involving palladium-catalyzed annulation and cyclization can be envisioned for the synthesis of 4-iodoindoles.

One such approach is the annulation of an appropriately substituted o-iodoaniline with a ketone. This method has been successfully employed for the synthesis of various substituted indoles nih.govacs.org. For the synthesis of this compound, this would involve the reaction of 2,6-diiodoaniline (B14907348) with an appropriate three-carbon building block, followed by a palladium-catalyzed cyclization.

Another powerful method is the Larock indole synthesis, which involves the palladium-catalyzed reaction of an o-haloaniline with an internal alkyne. While this method is widely used, its application to the synthesis of 4-iodoindoles would depend on the availability of the necessary precursors and the regioselectivity of the cyclization step.

A four-component synthesis of trisubstituted 3-iodoindoles has been reported, which starts from ortho-haloanilines and terminal alkynes, followed by iodination with N-iodosuccinimide nih.govnih.gov. Adapting such a strategy could potentially lead to 4-iodoindole derivatives.

| Starting Materials | Catalyst/Reagents | Reaction Type | Potential Product | Reference |

|---|---|---|---|---|

| o-Iodoaniline derivative, Ketone | Palladium catalyst | Annulation | Substituted Indole | nih.govacs.org |

| ortho-Haloaniline, Terminal alkyne, NIS, Alkyl halide | Copper-free/KOt-Bu | Four-component synthesis | 3-Iodoindole | nih.govnih.gov |

Multi-component Reactions for the Assembly of Indole-3-carboxylates

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecular scaffolds like indole-3-carboxylates from simple starting materials in a single step. While a direct multi-component synthesis of this compound is not extensively documented, analogous strategies for substituted indoles suggest potential pathways.

One such powerful strategy involves a consecutive four-component reaction to generate trisubstituted 3-iodoindoles. This one-pot process typically starts with an ortho-haloaniline, a terminal alkyne, an iodinating agent such as N-iodosuccinimide (NIS), and an alkyl halide. beilstein-journals.orgnih.govresearchgate.netbeilstein-journals.org The sequence is initiated by a copper-free Sonogashira coupling of the ortho-haloaniline and the alkyne, followed by a base-catalyzed cyclization to form the indole ring. The resulting indole anion is then trapped by an electrophilic iodinating agent to introduce the iodine at the C-3 position, and finally, the indole nitrogen is alkylated. beilstein-journals.orgnih.gov

To adapt this methodology for the synthesis of this compound, one could envision using a propiolate ester as the alkyne component. The reaction would proceed through an initial coupling, followed by cyclization and subsequent iodination. The final alkylation step on the indole nitrogen could be omitted to yield the N-H indole.

| Component 1 | Component 2 | Iodinating Agent | Component 4 (Alkylating Agent) | Key Steps |

|---|---|---|---|---|

| ortho-Haloaniline | Terminal Alkyne | N-Iodosuccinimide (NIS) | Alkyl Halide | 1. Copper-free alkynylation 2. Base-catalyzed cyclization 3. Electrophilic iodination 4. N-alkylation |

This approach highlights the potential of MCRs to rapidly assemble complex indole structures. The challenge in applying this to the target molecule would be controlling the regiochemistry of the initial cyclization to favor the formation of the indole-3-carboxylate and ensuring the compatibility of the ester functional group with the reaction conditions.

Esterification Techniques for Carboxylic Acid Precursors

A more traditional and widely applicable approach to the synthesis of this compound involves the esterification of the corresponding carboxylic acid precursor, 4-iodo-1H-indole-3-carboxylic acid. This method separates the synthesis of the core indole structure from the introduction of the ethyl ester group.

Fischer-Speier esterification is a classic and straightforward method for converting carboxylic acids to esters by reacting them with an alcohol in the presence of an acid catalyst. cerritos.edumasterorganicchemistry.comathabascau.camasterorganicchemistry.comorganic-chemistry.orgbyjus.com For the synthesis of this compound, this would involve treating 4-iodo-1H-indole-3-carboxylic acid with an excess of ethanol (B145695) and a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), or hydrochloric acid (HCl). masterorganicchemistry.commasterorganicchemistry.com

The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common practice to use a large excess of the alcohol (ethanol), which can also serve as the solvent. cerritos.edumasterorganicchemistry.commasterorganicchemistry.com Alternatively, the removal of water as it is formed, for instance, through azeotropic distillation using a Dean-Stark apparatus, can also shift the equilibrium to favor the product. organic-chemistry.org The mechanism of Fischer esterification involves the protonation of the carboxylic acid carbonyl group, which enhances its electrophilicity, followed by nucleophilic attack by the alcohol, and subsequent elimination of water. masterorganicchemistry.commasterorganicchemistry.com

| Parameter | Description | Typical Conditions for Indole-3-carboxylates |

|---|---|---|

| Carboxylic Acid | 4-Iodo-1H-indole-3-carboxylic acid | Starting material |

| Alcohol | Ethanol | Used in excess, often as solvent |

| Acid Catalyst | H₂SO₄, TsOH, HCl | Catalytic amounts |

| Temperature | Reflux | To increase reaction rate |

| Reaction Control | Excess alcohol or removal of water | To drive the equilibrium towards the product |

Beyond Fischer esterification, various coupling reagents can be employed to facilitate the formation of the ester bond between 4-iodo-1H-indole-3-carboxylic acid and ethanol, often under milder conditions. These methods typically involve the activation of the carboxylic acid to form a more reactive intermediate.

One common class of reagents is carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). In the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), these reagents activate the carboxylic acid to form a reactive O-acylisourea intermediate, which is then readily attacked by ethanol to form the ethyl ester.

Other coupling agents include phosphonium (B103445) salts (e.g., BOP, PyBOP) and uronium salts (e.g., HBTU, HATU). These reagents are widely used in peptide synthesis but are also effective for general ester formation. They react with the carboxylic acid to form a highly reactive activated ester or acylphosphonium/acyluronium species, which subsequently reacts with the alcohol. organic-chemistry.org These methods are often advantageous when dealing with sensitive substrates that may not tolerate the strongly acidic conditions of Fischer esterification.

Strategic Use of Protecting Groups in Indole Synthesis

The synthesis of substituted indoles, including this compound, often necessitates the use of protecting groups to prevent unwanted side reactions and to direct reactivity to the desired position. jocpr.comsemanticscholar.orgresearchgate.net The indole nucleus has two primary sites of reactivity: the N-H proton and the electron-rich C3 position.

In the context of synthesizing 4-iodoindoles, a key challenge is achieving regioselective iodination at the C4 position. Direct iodination of an indole-3-carboxylate would likely occur at the more nucleophilic C5 or C7 positions. Therefore, a protecting group on the indole nitrogen can be used to modulate the electronic properties of the indole ring and to direct metallation or halogenation to a specific position.

Commonly used N-protecting groups for indoles include sulfonyl groups (e.g., tosyl, Ts; phenylsulfonyl, PhSO₂), carbamates (e.g., tert-butoxycarbonyl, Boc), and silyl (B83357) groups (e.g., triisopropylsilyl, TIPS). The choice of protecting group is critical and depends on its stability to the reaction conditions required for subsequent transformations and the ease of its removal. researchgate.net

For instance, a bulky protecting group on the nitrogen can sterically hinder the C2 and C7 positions, potentially favoring functionalization at other sites. Furthermore, N-protection is often crucial for lithiation-based strategies. The indole N-H is acidic and would be deprotonated by strong bases like n-butyllithium. An N-protecting group allows for directed ortho-metalation or halogen-metal exchange, which can be used to introduce substituents at specific positions on the benzene ring portion of the indole. A subsequent electrophilic quench with an iodine source (e.g., I₂) would then install the iodine at the desired C4 position.

| Protecting Group | Abbreviation | Typical Cleavage Conditions |

|---|---|---|

| Tosyl | Ts | Strong base (e.g., NaOH, Mg/MeOH) |

| tert-Butoxycarbonyl | Boc | Acid (e.g., TFA, HCl) |

| Triisopropylsilyl | TIPS | Fluoride source (e.g., TBAF) |

| Benzyloxymethyl | BOM | Hydrogenolysis, strong acid |

Chemical Reactivity and Transformation Studies of Ethyl 4 Iodo 1h Indole 3 Carboxylate

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Core

The indole ring is inherently electron-rich and readily undergoes electrophilic aromatic substitution (EAS). The preferred site of attack is typically the C-3 position, as the resulting cationic intermediate (Wheland intermediate) preserves the aromaticity of the fused benzene (B151609) ring. stackexchange.com However, in Ethyl 4-iodo-1H-indole-3-carboxylate, the C-3 position is already functionalized with an ethyl carboxylate group, thereby directing electrophilic attack to other positions on the indole nucleus.

Analysis of Regioselectivity and Reactivity Perturbations Induced by C-4 Iodine

The regiochemical outcome of electrophilic substitution on this compound is determined by the combined electronic and steric effects of the substituents at the C-3 and C-4 positions, as well as the influence of the indole nitrogen.

Ethyl Carboxylate Group (C-3): This group is strongly electron-withdrawing and deactivating, reducing the nucleophilicity of the entire indole ring system towards electrophiles.

Iodine Atom (C-4): As a halogen, iodine exerts a dual electronic effect. It is deactivating through its electron-withdrawing inductive effect (-I) but is ortho-, para-directing due to the electron-donating resonance effect (+M) of its lone pairs.

Indole Nitrogen (N-1): The lone pair on the nitrogen atom makes the pyrrole (B145914) ring highly activated towards electrophiles, although this effect is somewhat tempered by the C-3 ester group.

Acylation and Alkylation Reactions on the Indole Core

Friedel-Crafts acylation and alkylation are cornerstone electrophilic aromatic substitution reactions. nih.govorganic-chemistry.org However, their application to the deactivated ring of this compound presents significant challenges. The presence of two deactivating groups (C-3 ester and C-4 iodo) substantially reduces the ring's nucleophilicity, often rendering it inert to standard Friedel-Crafts conditions. Reactions, if they proceed, would likely require strong Lewis acids and elevated temperatures, with substitution anticipated at the C-5 or C-7 positions as dictated by the directing effects discussed previously.

In contrast to the challenging C-acylation and C-alkylation on the aromatic core, reactions at the indole nitrogen are more facile. The N-H proton is acidic and can be readily removed by a base to form an indolyl anion. This anion is a potent nucleophile and reacts efficiently with various electrophiles.

N-Alkylation: Treatment with alkyl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) leads to the corresponding N-alkylated products.

N-Acylation: Reaction with acyl chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine, yields N-acyl derivatives. nih.gov This reaction can sometimes occur even under conditions intended for Friedel-Crafts acylation, highlighting the higher reactivity of the N-1 position. nih.gov

Therefore, while electrophilic substitution on the carbon framework is difficult, functionalization via N-alkylation and N-acylation provides a reliable method for modifying the this compound scaffold.

Nucleophilic Substitution Reactions Involving the Iodine Moiety

Aryl iodides are generally unreactive toward direct nucleophilic aromatic substitution (SNAr) unless the ring is activated by potent electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the ring is not sufficiently activated for direct SNAr to occur under standard conditions.

However, the displacement of the iodine atom can be achieved through transition metal catalysis, most notably with copper. Copper-catalyzed nucleophilic substitution, often referred to as the Ullmann condensation, allows for the formation of carbon-heteroatom bonds under milder conditions than uncatalyzed SNAr. chempedia.info This methodology can be applied to couple 4-iodoindoles with a variety of nucleophiles.

Common transformations include:

Amination: Coupling with amines (both alkyl and aryl) using a copper(I) catalyst (e.g., CuI) and a base.

Alkoxylation/Aryloxylation: Reaction with alcohols or phenols to form ethers.

Thiolation: Reaction with thiols to generate thioethers.

These reactions typically proceed via an oxidative addition/reductive elimination cycle involving Cu(I) and Cu(III) intermediates, or related pathways. chempedia.infonih.gov While specific examples for this compound are not extensively documented in readily available literature, the general reactivity of aryl iodides in copper-catalyzed systems suggests this is a viable strategy for functionalizing the C-4 position. researchgate.netnih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions at the C-4 Position

The carbon-iodine bond at the C-4 position is an excellent handle for transition metal-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nobelprize.orgresearchgate.netrsc.org The C-4 iodo group of this compound readily participates in oxidative addition to low-valent transition metal complexes, particularly those of palladium, initiating the catalytic cycle.

Suzuki-Miyaura Cross-Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura reaction is a highly versatile method for forming C(sp²)–C(sp²) bonds by coupling an organoboron reagent (typically a boronic acid or ester) with an organic halide. mdpi.com this compound is an ideal substrate for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl groups at the C-4 position.

The reaction is typically catalyzed by a palladium(0) species, which is generated in situ from a palladium(II) precatalyst. A base is required to activate the organoboron reagent for the transmetalation step. A variety of catalysts, ligands, bases, and solvent systems can be employed, allowing for fine-tuning of the reaction conditions to accommodate various functional groups on both coupling partners. nih.govresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of 4-Iodoindoles

| Aryl/Heteroaryl Boronic Acid | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 90 | High |

| Thiophene-2-boronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 85 | Good-High |

| Pyridine-3-boronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 110 | Good |

Note: This table presents generalized conditions based on literature for similar aryl iodides. Yields are qualitative and depend on the specific substrates and precise conditions.

Sonogashira Coupling for Alkynylation

The Sonogashira coupling reaction enables the formation of a C(sp²)–C(sp) bond between an aryl or vinyl halide and a terminal alkyne. organic-chemistry.orglibretexts.org This reaction is co-catalyzed by palladium and copper salts and is conducted in the presence of a base, typically an amine, which also often serves as the solvent. mdpi.com The C-4 iodo group of this compound readily undergoes Sonogashira coupling, providing a direct route to 4-alkynylindole derivatives. nih.gov

These alkynylated products are valuable intermediates themselves, as the alkyne moiety can be further transformed into a variety of other functional groups. The reaction conditions are generally mild and tolerate a wide array of functional groups on the alkyne coupling partner. nih.govscispace.com

Table 2: Representative Conditions for Sonogashira Coupling of 4-Iodoindoles

| Terminal Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Triethylamine | DMF | 60 | High |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | THF | RT-50 | High |

| 1-Hexyne | PdCl₂(dppf) | CuI | Cs₂CO₃ | Dioxane | 80 | Good-High |

| Propargyl alcohol | PdCl₂(PPh₃)₂ | CuI | Triethylamine | Acetonitrile | 70 | Good |

Note: This table presents generalized conditions based on literature for similar aryl iodides. Yields are qualitative and depend on the specific substrates and precise conditions.

Buchwald-Hartwig Amination for N-Functionalization

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. While this reaction is frequently used to form a C-N bond at the site of a carbon-halogen bond, it is also a key method for the N-functionalization of heterocyclic compounds like indoles. In the context of this compound, N-functionalization refers to the substitution of the hydrogen atom on the indole nitrogen (N1 position). This process, more accurately termed N-arylation, allows for the introduction of various aryl or heteroaryl groups.

The general reaction involves coupling the indole N-H with an aryl halide or triflate in the presence of a palladium catalyst, a suitable ligand, and a base. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine (B1218219) ligands such as X-Phos being commonly employed. The base, typically a strong, non-nucleophilic one like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃), is necessary to deprotonate the indole nitrogen, forming the reactive indolide anion.

While specific studies on the Buchwald-Hartwig N-arylation of this compound are not extensively detailed, the methodology is broadly applicable to a wide range of indole derivatives. The reaction conditions are generally tolerant of various functional groups on both the indole ring and the coupling partner. For instance, the N-arylation of substituted indoles has been achieved using catalysts like palladium(II) acetate (B1210297) (Pd(OAc)₂) in combination with ligands such as X-Phos. These reactions provide a direct route to N-arylindoles, which are significant scaffolds in medicinal chemistry and materials science.

Table 1: Representative Conditions for Buchwald-Hartwig N-Arylation of Indoles

| Catalyst | Ligand | Base | Solvent | Typical Substrates |

|---|---|---|---|---|

| Pd(OAc)₂ or Pd₂(dba)₃ | X-Phos | KOt-Bu or Cs₂CO₃ | Toluene or DMF | Aryl Bromides, Aryl Iodides |

| Pd/ZnO nanoparticles | - | K₂CO₃ | DMF | Aryl Iodides |

| Pd(PPh₃)₂Cl₂ | - | - | - | Aryl Amines |

Other Palladium- and Copper-Catalyzed Transformations

Beyond the Buchwald-Hartwig amination, the iodine atom at the C4-position of this compound serves as a versatile handle for various other transition metal-catalyzed cross-coupling reactions. These transformations are fundamental for constructing more complex molecular architectures based on the indole scaffold.

Palladium-Catalyzed Reactions:

Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene to form a new carbon-carbon bond. This reaction is catalyzed by a palladium complex and typically requires a base. It allows for the introduction of alkenyl substituents at the C4-position of the indole ring. Intramolecular versions of the Heck reaction are also used to synthesize fused tricyclic indole skeletons.

Sonogashira Coupling: This reaction couples the 4-iodoindole with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst (typically CuI). It is a highly efficient method for introducing alkynyl groups, which can serve as precursors for further transformations. A one-pot Sonogashira coupling followed by a base-mediated cyclization is a known strategy for synthesizing 4-substituted indoles.

Carbonylative Cyclization: Palladium catalysts can be used to facilitate the insertion of carbon monoxide (CO) in a process known as carbonylation. For example, the palladium-catalyzed aminocarbonylation of o-halobenzoates, a related substrate class, can produce isoindole-1,3-diones in a single step.

Copper-Catalyzed Reactions:

Ullmann Condensation: The Ullmann reaction is a classical copper-catalyzed method for forming carbon-nitrogen or carbon-oxygen bonds. It can be used for the N-arylation of indoles, often requiring high temperatures. More modern protocols utilize ligands such as diamines to facilitate the reaction under milder conditions. A CuI-K₃PO₄-DMF system has been used for the efficient intramolecular amination of aryl bromides to form N-substituted indole-3-carboxylic acid derivatives.

Castro-Stephens Coupling: This reaction involves the coupling of a cuprous acetylide with an aryl iodide to form a disubstituted alkyne. It represents another pathway for introducing alkynyl moieties at the C4-position of the indole core.

Table 2: Overview of Pd- and Cu-Catalyzed Reactions at the C4-Position

| Reaction | Metal Catalyst | Co-catalyst/Ligand | Coupling Partner | Bond Formed |

|---|---|---|---|---|

| Heck | Palladium | Phosphine Ligand | Alkene | C(sp²)-C(sp²) |

| Sonogashira | Palladium | Copper(I) Iodide | Terminal Alkyne | C(sp²)-C(sp) |

| Ullmann | Copper | Diamine (optional) | Amine, Alcohol | C(sp²)-N, C(sp²)-O |

| Castro-Stephens | Copper | - | Cuprous Acetylide | C(sp²)-C(sp) |

Chemical Modifications of the Carboxylate Ester Functionality

The ethyl carboxylate group at the C3-position offers another site for chemical modification, allowing for the synthesis of a variety of indole-3-carboxylic acid derivatives.

The ethyl ester of 4-iodo-1H-indole-3-carboxylate can be readily hydrolyzed to its corresponding carboxylic acid, 4-iodo-1H-indole-3-carboxylic acid. This transformation is typically achieved under basic conditions, a process known as saponification. The reaction generally involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often in a co-solvent like ethanol (B145695) or methanol (B129727) to ensure solubility. Subsequent acidification of the reaction mixture protonates the carboxylate salt, leading to the precipitation of the carboxylic acid. This carboxylic acid derivative is a valuable intermediate for further reactions, such as amide bond formation.

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl or aryl group from an alcohol. This reaction can be catalyzed by either an acid or a base. For indole-2-carboxylates, it has been observed that treatment with sodium methoxide (B1231860) (NaOMe) in methanol leads to transesterification, converting the ethyl ester to the corresponding methyl ester, rather than promoting N-alkylation. This demonstrates a practical method for modifying the ester group while the indole nitrogen remains available for other functionalization reactions.

The ester functionality can be reduced to either a primary alcohol or an amine, providing access to different classes of indole derivatives.

Reduction to Alcohols: Strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, are used to reduce the ester to the corresponding primary alcohol, (4-iodo-1H-indol-3-yl)methanol. This transformation is a standard procedure in organic synthesis.

Reduction to Amines: The conversion of a carboxylic acid (derived from the ester) to an amine can be achieved via reductive amination. This two-step process involves first forming an amide, followed by reduction. A more direct, one-pot method utilizes phenylsilane (B129415) for an initial amidation, followed by a zinc acetate (Zn(OAc)₂)-catalyzed reduction of the intermediate amide to yield the desired amine. This provides a route to 3-(aminomethyl)-4-iodo-1H-indole derivatives.

Intramolecular Cyclization and Annulation Reactions

The strategically placed iodo-group and the reactive N-H and C2-positions of the indole ring in this compound make it a suitable precursor for constructing fused polycyclic systems through intramolecular cyclization and annulation reactions. These reactions are valuable for synthesizing complex indole alkaloids and related bioactive molecules.

Palladium-Catalyzed Annulation: Intramolecular palladium-catalyzed reactions are a powerful tool for ring formation. For instance, an ortho-iodoaniline derivative tethered to an internal alkyne can undergo an intramolecular Larock indole annulation to form 3,4-fused tricyclic indole derivatives. A similar strategy could be envisioned where a suitable tether is first installed on the indole nitrogen of this compound, followed by a palladium-catalyzed intramolecular cyclization involving the C4-iodo position to form a new ring fused across the C4 and C5 positions. Palladium-catalyzed annulations of 4-iodo-2-quinolones with alkynes have been shown to proceed through selective C-H activation to form cyclopenta[de]quinoline derivatives.

Radical Cyclization: Aryl radicals, which can be generated from aryl iodides using radical initiators, can participate in intramolecular cyclizations. For example, an aryl radical generated at the C7-position of an N-allyl-substituted ethyl indole-2-carboxylate (B1230498) has been shown to trigger intramolecular cyclization to furnish pyrrolo[3,2,1-ij]quinoline derivatives. A similar approach using a suitably N-substituted this compound could lead to the formation of novel fused heterocyclic systems.

Iodine-Mediated Cyclization: Elemental iodine can promote the intramolecular cyclization of enamines to form 3H-indole skeletons. While this reaction does not directly involve the C4-iodo group, it highlights the broader utility of iodine in indole synthesis and modification, suggesting potential for complex transformations.

These annulation strategies provide access to structurally diverse and complex molecules that are often found in natural products and are of significant interest in medicinal chemistry.

Table of Compounds

Studies on the Redox Behavior of the Indole and Iodinated Moieties

Oxidation of the Indole Moiety

The indole ring system is inherently susceptible to oxidation due to its electron-rich pyrrole nucleus. Electrochemical studies on various indole derivatives confirm that they undergo oxidation, typically in an irreversible process. sci-hub.se The oxidation potential is highly sensitive to the nature and position of substituents on the indole ring.

For this compound, both the iodo and the ethyl carboxylate groups are electron-withdrawing. These groups decrease the electron density of the indole ring system, making it more difficult to oxidize compared to the unsubstituted indole parent molecule. Consequently, a higher positive potential is required to initiate oxidation. The oxidation process for substituted indoles generally involves the initial removal of an electron from the π-system of the pyrrole ring, forming a radical cation. nih.gov This highly reactive intermediate can then undergo further reactions, such as dimerization, trimerization, or reaction with nucleophiles present in the medium. nih.govrsc.org In some cases, oxidation can lead to the formation of 2-oxindole derivatives. rsc.orgresearchgate.net

While specific experimental data for this compound is not extensively documented in publicly available literature, the expected oxidation potential can be inferred from studies on similarly substituted indoles.

| Compound Type | Substituent Nature | Expected Oxidation Potential Range (V vs. Ag/AgCl) | Primary Oxidation Product Type |

|---|---|---|---|

| Unsubstituted Indole | - | +0.8 to +1.0 | Dimers, Trimers, Polymers |

| Indole with Electron-Donating Groups (e.g., -OCH₃) | Electron-Donating | +0.6 to +0.8 | Various oxidized species |

| Indole with Electron-Withdrawing Groups (e.g., -COOH, -Halogen) | Electron-Withdrawing | > +1.0 | Oxindoles, Dimeric species |

Reduction of the Iodinated Moiety

The iodinated moiety at the C4 position provides a site for electrochemical reduction. The carbon-iodine (C-I) bond in aryl iodides can be cleaved reductively at a cathode. This process typically involves the transfer of an electron to the C-I bond's σ* antibonding orbital, leading to the formation of an aryl radical anion, which then rapidly fragments to produce an aryl radical and an iodide ion.

This aryl radical intermediate is highly reactive and can abstract a hydrogen atom from the solvent or supporting electrolyte to yield the corresponding de-iodinated product, Ethyl 1H-indole-3-carboxylate. This process is known as hydrodehalogenation. The reduction potential for aryl iodides is generally less negative (i.e., occurs more easily) than for the corresponding aryl bromides or chlorides.

The presence of the electron-withdrawing ethyl carboxylate group can influence the reduction potential, though the primary determinant is the strength of the C-I bond. The general mechanism for the direct electrochemical reduction of the iodinated moiety can be summarized as follows:

Electron Transfer: Ar-I + e⁻ → [Ar-I]•⁻

Bond Cleavage: [Ar-I]•⁻ → Ar• + I⁻

Hydrogen Abstraction: Ar• + [H] → Ar-H

| Moiety | Redox Process | Key Transformation | Influencing Factors |

|---|---|---|---|

| Indole Nucleus | Oxidation (Anodic) | Formation of a radical cation, potentially leading to dimerization or oxindole (B195798) formation. | Electron-withdrawing effect of iodo and carboxylate groups increases oxidation potential. |

| Iodinated Benzene Ring | Reduction (Cathodic) | Cleavage of the C-I bond to form an indole radical, typically followed by hydrogen abstraction (hydrodehalogenation). | The inherent reactivity of the C-I bond; potential is less negative than for other aryl halides. |

Derivatization Strategies and Analogue Synthesis for Structure Activity Relationship Sar Studies

N-Substitution of the Indole (B1671886) Nitrogen for Modulating Electronic and Steric Properties

A variety of N-alkylated and N-arylated derivatives of indole-3-carboxylates can be synthesized efficiently. nih.gov A common method involves the use of a base to deprotonate the indole nitrogen, followed by reaction with an appropriate alkyl or aryl halide. For instance, the alkylation of the nitrogen on ethyl indol-2-carboxylate has been successfully carried out using aqueous potassium hydroxide (B78521) (KOH) in acetone. researchgate.netmdpi.com This approach allows for the introduction of various groups, such as allyl and benzyl, in excellent yields. mdpi.com By adjusting the amount of base and water, the reaction can be controlled to yield either the N-alkylated ester or, through subsequent hydrolysis, the corresponding N-alkylated carboxylic acid. researchgate.net

Copper(I)-catalyzed intramolecular amination represents another sophisticated strategy for creating N-substituted indole-3-carboxylic acid derivatives under mild conditions. nih.gov These methods provide a robust platform for introducing a wide range of substituents at the N-1 position of Ethyl 4-iodo-1H-indole-3-carboxylate to explore how changes in electronic and steric features influence biological activity.

| Indole Substrate | Alkylating Agent | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl 1H-indole-2-carboxylate | Allyl bromide | aq. KOH, Acetone, 20°C, 2h | Ethyl 1-allyl-1H-indole-2-carboxylate | Excellent | mdpi.com |

| Ethyl 1H-indole-2-carboxylate | Benzyl bromide | aq. KOH, Acetone, 20°C, 2h | Ethyl 1-benzyl-1H-indole-2-carboxylate | Excellent | mdpi.com |

| Ethyl 1H-indole-2-carboxylate | Amyl bromide | aq. KOH, Acetone, Reflux, 8h | Ethyl 1-pentyl-1H-indole-2-carboxylate | - | mdpi.com |

Modifications at the C-3 Carboxylate Ester Group (e.g., amides, ketones)

The ethyl carboxylate group at the C-3 position is a versatile handle for introducing diverse functionalities, such as amides and ketones, which can form different interactions with biological targets. One common strategy is the conversion of the ester to a carbohydrazide. Hydrazinolysis of indole esters, achieved by refluxing with hydrazine (B178648) hydrate, readily furnishes the corresponding indol-2-carbohydrazide. researchgate.netmdpi.com This intermediate can then be reacted with various aldehydes and ketones to form a range of hydrazone derivatives or used in heterocyclization reactions to build more complex structures. mdpi.com

Furthermore, the synthesis of indole-3-acetamides, which are important structural motifs in biologically active molecules, can be achieved through the cyclocondensation of appropriate β-keto amides. mdpi.com Palladium-catalyzed C-H functionalization of indoles bearing carbonyl directing groups (including esters and ketones) at the C-3 position offers another advanced method for modification, although this can sometimes lead to decarboxylative arylation at the C-2 position. nih.gov These transformations allow for the replacement of the ester oxygen with nitrogen or carbon, fundamentally altering the hydrogen-bonding potential and chemical nature of the C-3 substituent for SAR analysis.

Systematic Introduction of Diverse Substituents on the Indole Ring System (C-2, C-5, C-6, C-7)

To fully explore the SAR, it is essential to introduce a variety of substituents at other positions on the indole ring. The inherent reactivity of the indole nucleus allows for electrophilic substitution, and modern cross-coupling reactions have further expanded the scope of possible modifications.

Regioselective halogenation is a powerful tool for introducing functional handles onto the indole ring. For example, direct iodination of indoles can be achieved at the C-5 position. rsc.org The resulting iodo-substituted indoles can then serve as precursors for further diversification via cross-coupling reactions. It is also possible to synthesize indoles with multiple substitutions, such as methyl 6-bromo-5-iodo-1H-indole-3-carboxylate, demonstrating that various positions can be functionalized. rsc.org Palladium-catalyzed C-H arylation reactions, directed by a C-3 formyl group, have been shown to selectively introduce aryl groups at the C-4 position of the indole ring. nih.gov While the starting material in these studies is not this compound, the principles of directed C-H functionalization could be adapted to introduce substituents at positions C-2, C-5, C-6, and C-7, providing a systematic approach to map the steric and electronic requirements of the binding site.

Halogen Exchange and Further Polyhalogenation Strategies

The iodine atom at the C-4 position of the parent compound is not merely a placeholder but an active site for further chemical manipulation. Halogen exchange reactions can replace the iodine with other halogens (e.g., bromine, chlorine, or fluorine) to fine-tune the electronic properties and metabolic stability of the molecule.

Moreover, strategies for polyhalogenation can be employed to create analogues with multiple halogen substituents. The synthesis of compounds like methyl 6-chloro-5-iodo-1H-indole-3-carboxylate and methyl 6-bromo-5-iodo-1H-indole-3-carboxylate highlights the feasibility of introducing additional halogens at various positions on the benzene (B151609) portion of the indole ring. rsc.org Halogenation can also be performed on more complex fused systems derived from indole precursors. For instance, an N-glycerylindole derived from an indole-2-carboxylate (B1230498) can be iodinated using N-iodosuccinimide, or brominated and chlorinated using N-bromosuccinimide or N-chlorosuccinimide, respectively. nih.gov These strategies allow for a detailed investigation of the "halogen effect" in SAR studies.

| Compound Name | Positions of Halogenation | Reference |

|---|---|---|

| Methyl 6-chloro-5-iodo-1H-indole-3-carboxylate | C-5 (Iodo), C-6 (Chloro) | rsc.org |

| Methyl 6-bromo-5-iodo-1H-indole-3-carboxylate | C-5 (Iodo), C-6 (Bromo) | rsc.org |

Synthesis of Fused Heterocyclic Indole Systems (e.g., quinazolinones, pyrroloquinolines)

Fusing additional heterocyclic rings to the indole scaffold is a powerful strategy for creating structurally novel and rigid analogues, which can lead to significant gains in potency and selectivity. The indole core of this compound can serve as a foundational building block for constructing more complex polycyclic systems.

One prominent example is the synthesis of indolo[2,3-b]quinolines, which can be prepared from methyl 1H-indole-3-carboxylate through a cascade reaction involving N-methyl-anilines followed by intramolecular cyclization at high temperatures. nih.gov Another important class of fused systems, the 2-(1H-indol-3-yl)quinazolin-4(3H)-ones, can be synthesized via the condensation of indole-3-carboxaldehydes with anthranilamides. nih.gov Although this requires modification of the C-3 ester to an aldehyde, it demonstrates a viable pathway to these valuable heterocyclic systems. Additionally, novel synthetic routes starting from ethyl 1H-indole-2-carboxylates have been developed to access 3,4-dihydro-1H- rsc.orgorganic-chemistry.orgoxazino[4,3-a]indoles through reaction with activated glycerol (B35011) carbonate followed by intramolecular cyclization. nih.gov These methodologies enable the exploration of a much larger chemical space by embedding the core indole structure within diverse fused heterocyclic frameworks.

Spectroscopic and Advanced Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules in solution. While specific experimental NMR data for Ethyl 4-iodo-1H-indole-3-carboxylate are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.

1D NMR (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The N-H proton of the indole (B1671886) ring would likely appear as a broad singlet at a downfield chemical shift (typically >11 ppm in DMSO-d₆), indicative of its acidic nature. The proton at the C2 position should appear as a singlet or a narrow doublet in the aromatic region. The three adjacent protons on the benzene (B151609) moiety (H5, H6, and H7) would present as a characteristic set of coupled multiplets. The ethyl ester group would give rise to a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with their coupling constant (³JHH) typically around 7 Hz.

¹³C NMR: A standard proton-decoupled ¹³C NMR spectrum would display eleven unique signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the ester would be the most downfield signal (typically 160-170 ppm). The eight carbons of the indole ring would appear in the aromatic region (approx. 90-140 ppm). The carbon atom bonded to the iodine (C4) is expected to show a significantly shifted signal, typically to a lower field (around 90-100 ppm), due to the heavy atom effect of iodine. The methylene and methyl carbons of the ethyl group would appear at the most upfield positions.

2D NMR: To confirm the precise connectivity, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, confirming the connectivity between the H5, H6, and H7 protons on the benzene ring and the coupling between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each protonated carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for mapping long-range (2-3 bond) correlations between protons and carbons. It would be used to confirm the position of the substituents by showing correlations from the H2 proton to the C3 and C3a carbons, and from the ethyl group protons to the ester carbonyl carbon.

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| 1 (N-H) | >11 (broad s) | - | C2, C7a |

| 2 | ~8.0 (s) | ~130 | C3, C3a, C=O |

| 3 | - | ~110 | - |

| 3a | - | ~128 | - |

| 4 | - | ~95 (I-substituted) | - |

| 5 | ~7.4 (d) | ~130 | C4, C7 |

| 6 | ~7.1 (t) | ~124 | C4, C7a |

| 7 | ~7.6 (d) | ~115 | C5, C3a |

| 7a | - | ~138 | - |

| C=O | - | ~164 | - |

| O-CH₂ | ~4.3 (q) | ~60 | C=O, CH₃ |

| CH₃ | ~1.3 (t) | ~14 | O-CH₂ |

Detection of Long-Range Coupling Involving Iodine

Iodine (¹²⁷I) is a quadrupolar nucleus, which typically leads to rapid relaxation and broad NMR signals, making direct observation of coupling to carbon or proton challenging. However, its presence significantly influences the chemical shift of the directly attached carbon (the ipso-carbon) through the "heavy atom effect," causing a pronounced upfield shift. While direct J-coupling is not typically resolved, long-range effects on the line width of neighboring protons or carbons might be observable in high-resolution spectra.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (C₁₁H₁₀INO₂), the theoretical exact mass can be calculated. For its sodium adduct ([M+Na]⁺), the calculated m/z is 337.9648. rsc.org An experimental HRMS measurement yielding a value within a few parts per million (ppm) of this theoretical mass would serve as strong evidence for the compound's elemental composition. rsc.org

| Ion | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₁H₁₁INO₂⁺ | 315.9829 |

| [M+Na]⁺ | C₁₁H₁₀INNaO₂⁺ | 337.9648 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

IR and Raman spectroscopy are complementary techniques used to identify functional groups within a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show several characteristic absorption bands. A sharp, distinct peak around 3300-3400 cm⁻¹ would correspond to the N-H stretching vibration of the indole ring. researchgate.net The most intense peak would likely be the C=O stretch of the ethyl ester, appearing in the range of 1670-1700 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group would be just below 3000 cm⁻¹. The region from 1400-1600 cm⁻¹ would contain complex absorptions from aromatic C=C ring stretching. Finally, a C-I stretching vibration would be expected in the far-infrared region, typically below 600 cm⁻¹. rsc.org

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations often produce strong Raman signals. While specific data is unavailable, this technique would be useful for confirming the presence of the indole nucleus and for studying low-frequency vibrations like the C-I stretch.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Indole) | Stretching | 3300 - 3400 |

| C-H (Aromatic) | Stretching | 3050 - 3150 |

| C-H (Aliphatic) | Stretching | 2850 - 2980 |

| C=O (Ester) | Stretching | 1670 - 1700 |

| C=C (Aromatic) | Ring Stretching | 1400 - 1600 |

| C-O (Ester) | Stretching | 1100 - 1300 |

| C-I | Stretching | < 600 |

X-ray Crystallography for Absolute Structure Determination and Conformation in Solid State

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Although a crystal structure for this compound has not been publicly reported, this technique would provide unequivocal proof of its constitution, configuration, and conformation. The analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the planarity of the indole ring and the orientation of the ethyl carboxylate substituent.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., halogen bonding, hydrogen bonding)

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules pack in the crystal lattice, which is governed by intermolecular interactions.

Halogen Bonding: The iodine atom at the C4 position introduces the potential for halogen bonding. The iodine atom possesses a region of positive electrostatic potential (a σ-hole) opposite the C-I covalent bond, allowing it to act as a halogen bond donor. ijres.org This iodine could form attractive interactions with Lewis basic sites on neighboring molecules, such as the ester carbonyl oxygen (C-I···O) or the π-system of an adjacent indole ring (C-I···π). Such interactions are well-documented in other iodo-substituted aromatic compounds and significantly influence their solid-state packing. nih.gov

Conformational Analysis and Torsional Angles of this compound

The precise three-dimensional arrangement of atoms and functional groups in this compound is crucial for understanding its chemical reactivity and potential biological interactions. While a crystal structure for this specific molecule is not publicly available, detailed conformational analysis can be inferred from crystallographic studies of closely related indole derivatives.

The fundamental framework of the molecule is the indole ring system, which is known to be inherently planar. This planarity arises from the aromatic nature of the fused bicyclic structure. Studies on analogous compounds, such as Ethyl 1-acetyl-1H-indole-3-carboxylate, confirm that the aromatic ring system is essentially planar. In this related molecule, the root-mean-square deviation from planarity is a mere 0.034 Å, indicating a very flat structure nih.gov. It is therefore highly probable that the indole core of this compound also adopts a planar conformation.

The substituents at the 3- and 4-positions, namely the ethyl carboxylate and iodo groups, will have preferred orientations relative to this planar indole ring. The conformation of the ethyl carboxylate group is of particular interest as its orientation can be influenced by both electronic and steric factors. In the crystal structure of Ethyl 1-acetyl-1H-indole-3-carboxylate, the saturated ethyl group of the ester is also found to lie within the plane of the indole ring nih.gov. This suggests a tendency for the ester group to be co-planar with the aromatic system to maximize conjugation.

However, the presence of a bulky iodine atom at the adjacent 4-position in this compound introduces a significant steric factor. This steric hindrance may cause the ethyl carboxylate group to twist out of the plane of the indole ring to relieve strain. The extent of this twist is defined by specific torsional angles.

A study of 3-Carboxymethyl-1H-indole-4-carboxylic acid, which has a carboxylic acid group at the 4-position, provides some insight into the conformational preferences of substituents on the benzene ring portion of the indole nucleus. In this molecule, the carboxyl group at the 4-position lies close to the plane of the indole ring system, with a dihedral angle of 13.13 (9)° nih.gov. This suggests that substituents on the six-membered ring can achieve near co-planarity.

The key torsional angles that define the conformation of the ethyl carboxylate group in this compound are around the C3-C(carbonyl) and O-C(ethyl) bonds. While precise values for the target molecule are not available, the interplay between maintaining electronic conjugation (favoring planarity) and avoiding steric clash with the 4-iodo substituent will determine the final, lowest-energy conformation.

Below are data tables summarizing the expected conformational features and key structural parameters based on the analysis of related compounds.

| Structural Feature | Expected Conformation | Basis of Expectation | Citation |

|---|---|---|---|

| Indole Ring System | Essentially Planar | Aromaticity of the bicyclic system and crystallographic data of analogous indole derivatives. | nih.gov |

| Ethyl Carboxylate Group at C3 | Likely near co-planar with the indole ring, but may exhibit some out-of-plane twisting. | Tendency for conjugation versus steric hindrance from the adjacent iodine atom. Data from Ethyl 1-acetyl-1H-indole-3-carboxylate shows planarity of the ethyl group. | nih.gov |

| Iodo Group at C4 | Co-planar with the indole ring. | Attached to an sp² hybridized carbon of the aromatic ring. |

| Angle Description | Atoms Involved | Estimated Value | Comments | Citation |

|---|---|---|---|---|

| Dihedral angle of 4-substituent | Carboxyl group vs. Indole plane | ~13° | Based on the crystal structure of 3-Carboxymethyl-1H-indole-4-carboxylic acid. | nih.gov |

| Torsional angle of 3-substituent | C2-C3-C(carbonyl)-O(ester) | Near 0° or 180° | This would be the case for a planar conformation to maximize conjugation, but steric hindrance from the 4-iodo group could cause deviation. | nih.gov |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. chemrxiv.orgresearchgate.net For indole (B1671886) derivatives, DFT calculations provide valuable insights into how substituents, such as the iodo group at the C4 position and the ethyl carboxylate group at the C3 position, influence the electron distribution and chemical behavior of the indole scaffold. chemrxiv.org Methods like B3LYP are commonly used in conjunction with basis sets such as 6-31G** or 6-311++G** to achieve a balance between computational cost and accuracy. researchgate.netnih.gov

A fundamental step in computational chemistry is geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. researchgate.net For Ethyl 4-iodo-1H-indole-3-carboxylate, this process would determine the most stable bond lengths, bond angles, and dihedral angles. The starting point for such calculations can be derived from experimental data of analogous compounds, such as the crystal structure of ethyl 1-acetyl-1H-indole-3-carboxylate, which confirms the planarity of the indole ring system. nih.govtnstate.edu

DFT calculations can also map out the energetic profiles of chemical reactions. This involves locating and calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. This information allows for the determination of activation energies, providing a deeper understanding of reaction kinetics and pathways.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table presents hypothetical, yet realistic, bond lengths and angles for the optimized geometry of the title compound as would be determined by DFT calculations.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C4-I | 2.10 |

| C3-C11 (C-C=O) | 1.48 |

| C11=O12 | 1.22 |

| N1-H | 1.01 |

| Bond Angles (°) ** | |

| I-C4-C5 | 119.5 |

| C2-C3-C11 | 128.0 |

| C9-C3-C11 | 125.0 |

| Dihedral Angles (°) ** | |

| C2-C3-C11-O12 | ~180 (anti-periplanar) |

| C2-C3-C11-O13 | ~0 (syn-periplanar) |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO's energy and location indicate a molecule's ability to act as a nucleophile (electron donor), while the LUMO's energy and location describe its capacity as an electrophile (electron acceptor). youtube.compku.edu.cn

For this compound, the electron-donating indole ring would primarily contribute to the HOMO, while the electron-withdrawing ethyl carboxylate group would lower the energy of the LUMO, influencing its electrophilic character. The iodo substituent has a dual electronic effect: it is inductively withdrawing but can also be weakly donating through resonance. FMO analysis would precisely map the distribution and energy levels of these orbitals. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. chemrxiv.org

Table 2: Illustrative FMO Properties for Substituted Indoles Based on general principles and data from related indole systems. chemrxiv.orgresearchgate.net Values are for illustrative purposes.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Indole (Reference) | -5.8 | -0.9 | 4.9 |

| Ethyl 1H-indole-3-carboxylate | -6.1 | -1.3 | 4.8 |

| This compound (Predicted) | -6.2 | -1.5 | 4.7 |

Molecular Modeling and Dynamics Simulations for Conformational Landscapes

Molecular modeling and dynamics (MD) simulations are used to explore the different spatial arrangements, or conformations, that a molecule can adopt due to the rotation of single bonds. nih.gov For this compound, key rotational degrees of freedom include the bond between the indole C3 position and the carboxyl carbon, as well as the bonds within the ethyl group.

By systematically rotating these bonds and calculating the potential energy at each step, a conformational landscape or potential energy surface can be generated. researchgate.net This analysis identifies the lowest-energy (most stable) conformers and the energy barriers between them. researchgate.net Such studies on related molecules like 1H-Indole-3-Acetic Acid have revealed multiple low-energy conformers that can influence the molecule's interactions and properties. nih.govresearchgate.net MD simulations further provide a dynamic view of these conformational changes over time at a given temperature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Libraries

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. jocpr.com This approach is widely used in drug discovery to predict the activity of new molecules and to optimize lead compounds. tandfonline.comeurjchem.com

To build a QSAR model for a library of derivatives based on the this compound scaffold, a set of molecular descriptors would first be calculated for each analog. These descriptors, which quantify various structural, physical, and electronic properties, are often derived from DFT calculations and can include:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, atomic charges.

Steric Descriptors: Molecular volume, surface area.

Topological Descriptors: Connectivity indices.

Statistical methods, such as Multiple Linear Regression (MLR), are then used to build an equation correlating these descriptors with experimentally measured biological activity (e.g., enzyme inhibition). tandfonline.comeurjchem.com Such models can guide the synthesis of new derivatives with potentially enhanced activity. mdpi.commdpi.com

Elucidation of Reaction Mechanisms via Computational Chemistry

Computational chemistry is an indispensable tool for elucidating reaction mechanisms. By calculating the energetic profiles of proposed reaction pathways, researchers can determine the most likely mechanism. nih.gov For reactions involving this compound, this could include its synthesis or subsequent functionalization.

For example, the synthesis of 3-iodoindoles can be achieved through the electrophilic cyclization of N,N-dialkyl-o-(1-alkynyl)anilines with iodine. nih.gov A computational study of this reaction would involve modeling the key steps: the formation of an iodonium (B1229267) intermediate, the intramolecular attack by the alkyne, and the subsequent dealkylation to form the aromatic indole ring. By calculating the activation energies for each step and for competing pathways, the model can validate the proposed mechanism and explain the observed product distribution. nih.gov Similarly, mechanisms for the regioselective iodination of indole precursors could be investigated to understand why the iodine attaches at the C4 position. researchgate.net

Prediction and Interpretation of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure confirmation and interpretation of experimental data. nih.gov

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.gov The process typically involves:

Geometry optimization of the molecule. github.io

Calculation of the absolute magnetic shielding tensors for each nucleus using a method like Gauge-Independent Atomic Orbital (GIAO).

Calculation of chemical shifts by referencing the computed shielding values to that of a standard compound (e.g., tetramethylsilane, TMS). github.io

Comparing the predicted spectrum with the experimental one helps to confirm the structure and assign specific signals. While no specific computational study for this compound is available, experimental data for its isomer, ethyl 5-iodo-1H-indole-3-carboxylate, can serve as a benchmark for the accuracy of such predictions. rsc.org

Table 3: Comparison of Experimental and Hypothetical Predicted ¹³C NMR Chemical Shifts (δ, ppm) Experimental data is for the related isomer, ethyl 5-iodo-1H-indole-3-carboxylate, in DMSO-d₆. rsc.org Predicted values are illustrative of typical DFT accuracy.

| Carbon Atom | Experimental δ (5-iodo isomer) rsc.org | Predicted δ (4-iodo isomer) |

| C2 | 128.9 | 129.5 |

| C3 | 106.0 | 105.8 |

| C3a | 128.2 | 128.0 |

| C4 | 130.5 | 92.0 (C-I) |

| C5 | 85.8 (C-I) | 124.1 |

| C6 | 133.2 | 123.5 |

| C7 | 114.9 | 113.8 |

| C7a | 135.6 | 137.0 |

| C=O | 164.1 | 164.5 |

| O-CH₂ | 59.3 | 59.8 |

| CH₃ | 14.5 | 14.7 |

Vibrational Spectroscopy: DFT calculations can also compute harmonic vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. researchgate.netresearchgate.net This aids in the assignment of complex experimental spectra by correlating specific vibrational modes (e.g., N-H stretch, C=O stretch) with observed absorption bands.

Applications in Advanced Organic Synthesis and Preclinical Research

Utilization as a Versatile Building Block for Complex Organic Scaffolds and Heterocycles

The chemical architecture of Ethyl 4-iodo-1H-indole-3-carboxylate provides multiple reactive sites, rendering it an excellent building block for elaborate organic structures. The indole (B1671886) nucleus itself, along with the ester functional group, can undergo various transformations. However, the true versatility of this compound lies in the reactivity of the carbon-iodine bond at the 4-position of the indole ring.

The C-I bond is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgexpresspolymlett.com These reactions allow for the precise and efficient introduction of diverse molecular fragments onto the indole core, paving the way for the synthesis of complex scaffolds and novel heterocyclic systems. Key transformations include:

Suzuki-Miyaura Coupling: This reaction couples the 4-iodoindole with organoboron compounds (like arylboronic acids) to form biaryl structures. This is a widely used method for constructing complex molecules from readily available starting materials. mdpi.comnih.gov

Heck Coupling: The Heck reaction involves the coupling of the 4-iodoindole with alkenes to form new substituted alkenes. This method is highly effective for creating carbon-carbon bonds with excellent stereoselectivity. organic-chemistry.orgresearchgate.net

Sonogashira Coupling: This reaction couples the 4-iodoindole with terminal alkynes, providing a direct route to alkynyl-substituted indoles. organic-chemistry.orgnih.gov These products can serve as intermediates for further transformations or as core components of functional materials and biologically active molecules. researchgate.net

The strategic placement of the iodine atom allows chemists to build molecular complexity directly onto the benzene (B151609) portion of the indole ring, which is often challenging to functionalize selectively. This capability has made this compound and similar iodoindoles indispensable tools in the synthesis of intricately functionalized indoles. nih.govresearchgate.net

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Significance |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acids or Esters | Pd Catalyst (e.g., Pd(PPh₃)₄) + Base | C(sp²) - C(sp²) | Formation of biaryl and vinyl-indole scaffolds. mdpi.comnih.gov |

| Heck Coupling | Alkenes | Pd Catalyst (e.g., Pd(OAc)₂) + Base | C(sp²) - C(sp²) | Synthesis of substituted vinylindoles. organic-chemistry.orgresearchgate.net |

| Sonogashira Coupling | Terminal Alkynes | Pd Catalyst + Cu(I) co-catalyst + Base | C(sp²) - C(sp) | Direct synthesis of alkynyl-indoles. organic-chemistry.orgnih.gov |

Precursor in the Total Synthesis of Natural Products and Analogues

The indole ring is a fundamental component of a vast class of natural products known as indole alkaloids, many of which possess significant biological activities. semanticscholar.orgrsc.org The synthesis of these complex molecules is a major focus of organic chemistry. This compound serves as a key starting material or intermediate in these synthetic endeavors.

A notable application is in the synthesis of hapalindole-type alkaloids. researchgate.net The strategic presence of the iodine atom at the C4 position allows for its use as a handle for subsequent chemical manipulations, enabling the construction of the complex polycyclic systems characteristic of these natural products. Procedures have been developed for the regioselective synthesis of 4-iodoindoles, which are then used as precursors. researchgate.net The C4-iodo group can be transformed or used in coupling reactions to build the intricate frameworks required, demonstrating the compound's utility in target-oriented total synthesis. researchgate.net

Research in Medicinal Chemistry Towards Target Identification and Ligand Design (Preclinical)

The indole scaffold is often referred to as a "privileged" structure in medicinal chemistry due to its ability to bind to a wide range of biological targets with high affinity. nih.gov this compound is an important starting point for creating libraries of novel compounds for drug discovery. Researchers utilize this compound to synthesize functionalized indoles for preclinical evaluation against various diseases, including neurological disorders and cancer. The systematic modification of the indole core, facilitated by the reactive iodo- and ester groups, allows for the exploration of chemical space to identify new ligands and probe biological targets.

Design and Synthesis of Derivatives for Specific Biological Targets (e.g., enzymes, receptors)

The design and synthesis of new therapeutic agents often involve creating derivatives of a core scaffold to optimize binding to a specific biological target, such as an enzyme or a receptor. This compound is an ideal platform for such efforts. The ester at the C3 position can be hydrolyzed to the corresponding carboxylic acid or converted to various amides, while the iodo-group at C4 can be replaced with a multitude of other functional groups via cross-coupling reactions. mdpi.comresearchgate.net

For instance, research into antiviral agents has led to the synthesis of complex indole-3-carboxylic acid derivatives. In one study, compounds structurally similar to the antiviral drug arbidol (B144133) were synthesized from substituted ethyl indole-3-carboxylate (B1236618) precursors to target the SARS-CoV-2 virus. nih.govactanaturae.runih.gov Similarly, iodo-substituted indoles have been used as precursors to synthesize 2-(indol-3-yl)quinazolin-4(3H)-ones, a class of compounds evaluated for antibacterial and antiproliferative activities against various cancer cell lines. nih.gov These examples highlight a common strategy in medicinal chemistry: using a versatile, functionalized core like this compound to generate a diverse set of molecules tailored for specific biological targets.

Structure-Activity Relationship (SAR) Studies on Derivative Libraries to Identify Key Pharmacophores

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.govmdpi.com By synthesizing a library of related compounds (a derivative library) and evaluating their effects, researchers can identify the key chemical features, or pharmacophores, responsible for the desired therapeutic action. researchgate.netresearchgate.net

The functional handles on this compound make it an excellent substrate for building such libraries. SAR studies on indole-based compounds have revealed critical insights:

Halogenation: In a study of the marine alkaloid fascaplysin (B45494) and its derivatives, the introduction of halogen atoms (like bromine, which is chemically similar to iodine) at various positions on the indole framework was found to significantly impact anticancer activity and selectivity toward cancer cells over non-cancer cells. nih.gov This suggests that the iodine atom in the title compound is not just a synthetic handle but can also be a key part of the pharmacophore.

Functional Groups: In the development of antifungal coumarin (B35378) derivatives, SAR analysis demonstrated that specific substitutions and the presence of electron-withdrawing groups were essential for activity. mdpi.com

These studies underscore the importance of systematically modifying a core structure like this compound to map the SAR and optimize a lead compound for enhanced potency and selectivity.

| Compound Class | Biological Target/Activity | Key Structural Insight from SAR | Reference |

|---|---|---|---|

| Fascaplysin Derivatives | Anticancer (Prostate Cancer) | Di- and tri-halogenation enhanced selectivity for cancer cells. Substituent position altered activity against therapy-resistant cells. | nih.gov |

| Indole-based HIV-1 Inhibitors | HIV-1 gp41 Fusion Protein | Molecular shape, defined by the linkage between indole rings, and specific substitutions were critical for binding and antiviral efficacy. | nih.gov |

| Indole-2-Carboxylic Acid Derivatives | EGFR Tyrosine Kinase | The presence and position of bromo-substituents on the indole ring influenced inhibitory activity against the EGFR enzyme. | researchgate.net |

Investigations into Antiviral Mechanisms of Action in Preclinical Models

Derivatives of indole-3-carboxylic acid have shown promise as antiviral agents, and preclinical studies have begun to elucidate their mechanisms of action. A notable example is the investigation of a water-soluble 6-bromo-5-methoxyindole-3-carboxylic acid derivative against SARS-CoV-2. nih.govactanaturae.ru In vitro studies using cell cultures revealed that this compound exhibited a reliable dose-dependent antiviral activity. nih.gov Its mechanism of action was linked to two key effects:

Inhibition of Viral Entry: The compound was found to suppress the formation of syncytia (the fusion of infected cells with neighboring cells), a process induced by the SARS-CoV-2 spike protein, by 89%. nih.govnih.gov This suggests that the compound interferes with the viral fusion mechanism, a critical step in the virus's life cycle.

Immunomodulatory Effects: The compound also demonstrated interferon-inducing activity, indicating it may stimulate the host's innate immune response against the virus. nih.govnih.gov

In a different context, extensive research on indole-based inhibitors of HIV-1 has shown that these molecules can act as fusion inhibitors. They are designed to target the transmembrane glycoprotein (B1211001) gp41, disrupting the conformational changes necessary for the fusion of the viral and host cell membranes, thereby blocking viral entry. nih.gov

Research into Anticancer Mechanisms of Action and Target Modulation in Cell Lines

The anticancer properties of indole derivatives are a major area of research, with numerous studies investigating their mechanisms of action in various cancer cell lines. nih.govnih.govresearchgate.netderpharmachemica.com Precursors like this compound can be used to generate novel compounds that modulate key cellular pathways involved in cancer progression.

Preclinical research has identified several anticancer mechanisms for indole derivatives:

Cell Cycle Arrest: Certain 2-(thiophen-2-yl)-1H-indole derivatives have been shown to cause cell cycle arrest at the S and G2/M phases in HCT-116 colon cancer cells. This prevents the cancer cells from progressing through the division cycle and proliferating. nih.gov

Modulation of Gene Expression: The same study found that the active compounds downregulated the expression of oncogenic factors like miR-25, IL-6, and c-Myc, while increasing the levels of tumor-suppressor microRNAs. This indicates that these indole derivatives can modulate gene expression to inhibit cancer growth. nih.gov

Inhibition of Kinases: Many indole derivatives function as kinase inhibitors. nih.gov For example, pyrazolinyl-indole derivatives have been designed and evaluated as inhibitors of Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overactive in cancer. mdpi.com Similarly, SAR studies have been conducted on 5-bromoindole (B119039) derivatives to identify potent EGFR inhibitors. researchgate.net

Induction of Apoptosis: The marine alkaloid fascaplysin and its halogenated derivatives have been shown to induce apoptosis (programmed cell death) in prostate cancer cells. Further mechanistic studies revealed that these compounds can also intercalate into DNA, a mechanism that can lead to cytotoxicity. nih.gov

| Indole Derivative Class | Cancer Cell Line(s) | Observed Mechanism of Action | Target(s) Modulated | Reference |

|---|---|---|---|---|